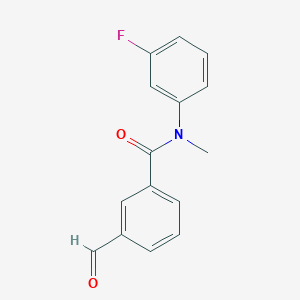

N-(3-fluorophenyl)-3-formyl-N-methylbenzamide

Vue d'ensemble

Description

The compound “N-(3-fluorophenyl)-3-formyl-N-methylbenzamide” likely belongs to the class of organic compounds known as benzamides, which are compounds containing a benzene ring attached to an amide functional group .

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of an appropriate amine with a carboxylic acid or its derivative in the presence of a dehydrating agent .Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry (MS) .Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups. Benzamides, for example, can undergo reactions typical of carboxylic acid derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted based on its structure and compared with experimental data. These properties include melting point, boiling point, solubility, and reactivity .Applications De Recherche Scientifique

Therapeutic Applications : A compound similar to N-(3-fluorophenyl)-3-formyl-N-methylbenzamide, with a slightly different structure, has been studied for its potential in treating a range of disorders including asthma, gastrointestinal diseases, pain, and depression. This indicates the therapeutic versatility of such compounds in medical research (Norman, 2008).

Chemical Synthesis and Catalysis : Research has demonstrated the effectiveness of related fluoroamide compounds in chemical synthesis. For example, an amide-directed fluorination of benzylic, allylic, and unactivated C-H bonds mediated by iron was successful, showing the compound's utility in chemical reactions and synthesis (Groendyke, AbuSalim, & Cook, 2016).

Biosensors Development : Modified electrodes using similar fluoroamide compounds have been used to develop high-sensitive biosensors. These sensors can determine substances like glutathione and piroxicam, indicating the potential application of this compound in creating sensitive detection tools for various chemicals (Karimi-Maleh et al., 2014).

Molecular Interactions and Structure Analysis : Studies on similar compounds have shown interesting molecular interactions, such as spin-spin couplings, which are useful in understanding molecular structure and behavior. This could be relevant in researching the structural properties of this compound (Rae, Weigold, Contreras, & Biekofsky, 1993).

Antitumor Activities and PET Imaging : A study has shown that compounds like this compound can be useful in PET imaging for assessing tumor proliferation, potentially aiding in cancer diagnosis and research (Dehdashti et al., 2013).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-(3-fluorophenyl)-3-formyl-N-methylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FNO2/c1-17(14-7-3-6-13(16)9-14)15(19)12-5-2-4-11(8-12)10-18/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBEMVEQFSWCODH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC(=CC=C1)F)C(=O)C2=CC=CC(=C2)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide](/img/structure/B2686885.png)

![2-(3,4-dimethoxyphenyl)-5-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2686886.png)

![Methyl 3-methoxyimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2686888.png)

![N-[[5-methylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2686893.png)

![5-[[4-(3-Chlorophenyl)piperazin-1-yl]-thiophen-2-ylmethyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2686897.png)

![1,9-dimethyl-2-(4-methylpiperazine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2686902.png)

![N-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B2686905.png)